molecular formula C11H14O2 B15267455 Benzeneacetic acid, 3-ethyl-alpha-methyl-

Benzeneacetic acid, 3-ethyl-alpha-methyl-

Cat. No.: B15267455
M. Wt: 178.23 g/mol
InChI Key: MKBFGUJWHNKZHW-UHFFFAOYSA-N
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Description

Benzeneacetic acid, 3-ethyl-alpha-methyl- (IUPAC name: 3-ethyl-α-methylbenzeneacetic acid) is a substituted derivative of benzeneacetic acid (phenylacetic acid), characterized by an ethyl group at the 3-position of the benzene ring and a methyl group on the α-carbon of the acetic acid side chain. Benzeneacetic acid derivatives are widely investigated for their roles in pharmaceuticals, metabolic pathways, and industrial applications .

Key features of benzeneacetic acid derivatives include:

  • Anti-inflammatory properties: Benzeneacetic acid itself inhibits lipopolysaccharide-induced inflammation .
  • Role in phenylalanine metabolism: Benzeneacetic acid is a precursor to phenylacetylglutamine via ALDH3, feaB, and paaI enzymes .
  • Pharmaceutical relevance: Derivatives like S-diclofenac (a benzeneacetic acid ester) stabilize p53, a tumor suppressor protein .

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

2-(3-ethylphenyl)propanoic acid

InChI

InChI=1S/C11H14O2/c1-3-9-5-4-6-10(7-9)8(2)11(12)13/h4-8H,3H2,1-2H3,(H,12,13)

InChI Key

MKBFGUJWHNKZHW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)C(C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, 3-ethyl-alpha-methyl-, typically involves the alkylation of benzeneacetic acid derivatives. One common method includes the Friedel-Crafts alkylation reaction, where benzeneacetic acid is treated with ethyl and methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and recrystallization, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, 3-ethyl-alpha-methyl-, undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The benzene ring in the compound can undergo electrophilic aromatic substitution reactions, where substituents like nitro groups or halogens are introduced using reagents like nitric acid or halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, halogenating agents like chlorine or bromine for halogenation.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Nitrobenzene derivatives, halogenated benzene derivatives.

Scientific Research Applications

Benzeneacetic acid, 3-ethyl-alpha-methyl-, has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of Benzeneacetic acid, 3-ethyl-alpha-methyl-, involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Derivatives with Substituents on the Benzene Ring

Substituents on the benzene ring influence solubility, bioavailability, and biological activity.

Compound Name CAS Number Substituents Key Properties/Applications Reference
Benzeneacetic acid, 3-methoxy-α,4-bis[(trimethylsilyl)oxy]- 55268-66-1 3-methoxy, 4-silyloxy High hydrophobicity; used in synthetic chemistry
Benzeneacetic acid, 4-chloro-α-cyclopentyl-α-hydroxy- 92021-41-5 4-chloro, α-cyclopentyl Investigated for chiral drug synthesis
Benzeneacetic acid, 3-chloro-α-hydroxy-2-methyl- 1891181-95-5 3-chloro, 2-methyl Intermediate in agrochemical production

Key Findings :

  • Methoxy and silyloxy groups enhance lipophilicity, making compounds suitable for organic synthesis .
  • Chloro-substituted derivatives are common in antimicrobial and antifungal agents .

Modifications on the Acetic Acid Side Chain

The α-carbon modifications alter metabolic stability and receptor binding.

Compound Name CAS Number Side Chain Modification Key Properties/Applications Reference
Benzeneacetic acid, α-methyl- N/A α-methyl Model compound for studying metabolic stability
Benzeneacetic acid, α-chloro- 5894-79-1 α-chloro Used in peptide coupling reactions
Benzeneacetic acid, 4-butyl-α-methyl- 3585-49-7 4-butyl, α-methyl Potential anti-inflammatory agent

Key Findings :

  • α-Methyl derivatives exhibit increased metabolic resistance compared to unmodified benzeneacetic acid .
  • Chlorination at the α-position improves reactivity in synthetic pathways .

Ester Derivatives

Esterification modifies bioavailability and therapeutic delivery.

Compound Name CAS Number Ester Group Key Properties/Applications Reference
S-diclofenac (benzeneacetic acid ester) N/A 4-(3H-1,2-dithiol-3-thione) Stabilizes p53; anti-cancer potential
Benzeneacetic acid, α-oxo-trimethylsilyl ester N/A α-oxo, trimethylsilyl Volatile compound in microbial extracts
Benzeneacetic acid, 4-methoxy-2-(phenylmethoxy)- methyl ester 209404-16-0 4-methoxy, phenylmethoxy Aroma compound in food chemistry

Key Findings :

  • Ester derivatives like S-diclofenac enhance cellular uptake and target p53 pathways .
  • Trimethylsilyl esters are volatile, enabling detection via GC-MS in metabolomic studies .

Industrial and Environmental Relevance

  • Recovery methods : Reactive extraction using tri-n-caprylyl amine in xylene achieves >80% efficiency for benzeneacetic acid recovery .
  • Aroma compounds: Derivatives like γ-nonalactone and benzeneacetic acid esters contribute fruity/creamy notes in fermented foods .

Table 1: Physicochemical Properties of Selected Derivatives

Compound logP Molecular Weight Solubility
Benzeneacetic acid (parent compound) 1.41 136.15 g/mol 3.5 g/L (water)
3-Methoxy-α,4-bis[(trimethylsilyl)oxy]- 8.69 468.78 g/mol Insoluble in water
4-Chloro-α-cyclopentyl-α-hydroxy- 3.82 283.76 g/mol Ethanol-soluble

Notes

Limitations : Direct data on 3-ethyl-alpha-methyl-benzeneacetic acid are scarce; comparisons rely on structural analogs.

Research gaps : Mechanisms linking specific derivatives (e.g., 3-ethyl-alpha-methyl-) to biological pathways require further study.

Contradictions : While some derivatives (e.g., S-diclofenac) show anti-cancer effects, others like α-oxo-trimethylsilyl esters lack defined bioactivity data .

Biological Activity

Benzeneacetic acid, 3-ethyl-α-methyl- (CAS No. 826-55-1) is a compound with notable biological activities that have been the subject of various studies. This article explores its chemical properties, biological effects, and implications in pharmacology.

  • Molecular Formula : C₁₀H₁₂O₂
  • Molecular Weight : 164.20 g/mol
  • Structure : The compound features a benzene ring with an ethyl and a methyl group attached to the acetic acid moiety.

Antimicrobial Activity

Research indicates that benzeneacetic acid derivatives exhibit significant antimicrobial properties. A study highlighted the antibacterial effects of certain plant extracts containing benzeneacetic acid derivatives against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be as low as 2.5 µg/mL for some extracts, showcasing the potential of these compounds in combating resistant bacterial strains .

Extract Bacterial Strain MIC (µg/mL) Inhibition Zone (mm)
E. fractiflexaS. aureus2.525.3
E. inarticulataS. aureus (R4)2.5-

Anticancer Activity

In vitro studies have demonstrated that benzeneacetic acid derivatives can inhibit cancer cell proliferation. For instance, extracts containing these compounds were tested against MCF-7 breast cancer cells and showed varying degrees of inhibition depending on concentration:

Concentration (µg/mL) Inhibition (%)
31.2533.29
62.544.15
12595.66

The results indicate a dose-dependent response in inhibiting cancer cell growth, suggesting potential therapeutic applications in oncology .

The biological activities of benzeneacetic acid are attributed to its ability to disrupt cellular processes in target organisms:

  • Antibacterial Mechanism : The compound may interfere with bacterial cell wall synthesis or function, leading to cell lysis.
  • Anticancer Mechanism : It potentially induces apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell death.

Case Studies and Research Findings

A comprehensive review of literature reveals multiple studies exploring the biological activities of benzeneacetic acid derivatives:

  • Study A : Investigated the antibacterial properties of plant extracts rich in benzeneacetic acid derivatives against MRSA and found significant activity.
  • Study B : Focused on its anticancer effects, demonstrating inhibition rates that suggest its use as a chemotherapeutic agent.

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